![molecular formula C13H14O3P+ B14390573 (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium CAS No. 88648-42-4](/img/structure/B14390573.png)
(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is a complex organic compound that features a naphthalene ring, a hydroxyethyl group, and a methoxy group attached to an oxophosphanium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium typically involves the reaction of naphthalene derivatives with phosphonium reagents under controlled conditions. One common method includes the use of naphthalene-1-methanol and a phosphonium salt in the presence of a base to facilitate the formation of the oxophosphanium core.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is used as a precursor for synthesizing various organic compounds
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe for investigating enzyme activities or as a building block for designing bioactive molecules.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxynaphthalene: A simpler compound with a methoxy group attached to a naphthalene ring.
Naphthalene-1-methanol: Contains a hydroxymethyl group attached to a naphthalene ring.
Naphthalene-1-acetic acid: Features an acetic acid group attached to a naphthalene ring.
Uniqueness
(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is unique due to the presence of both a hydroxyethyl group and a methoxy group attached to an oxophosphanium core
Eigenschaften
CAS-Nummer |
88648-42-4 |
|---|---|
Molekularformel |
C13H14O3P+ |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
1-hydroxyethyl-(naphthalen-1-ylmethoxy)-oxophosphanium |
InChI |
InChI=1S/C13H14O3P/c1-10(14)17(15)16-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10,14H,9H2,1H3/q+1 |
InChI-Schlüssel |
LLGFLWOCSKCZKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)[P+](=O)OCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
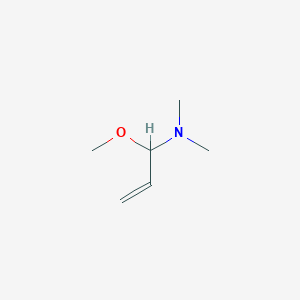
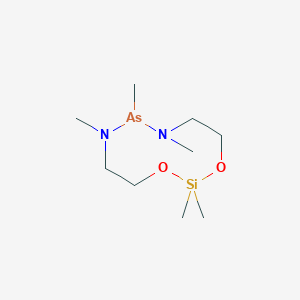

![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)

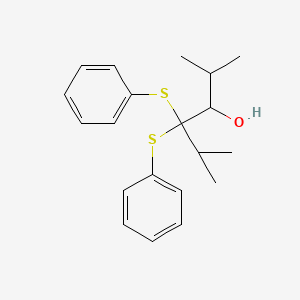
![Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate](/img/structure/B14390533.png)

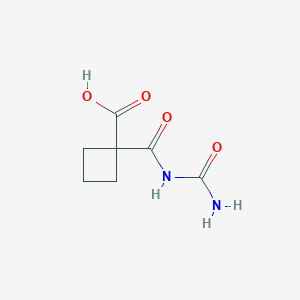
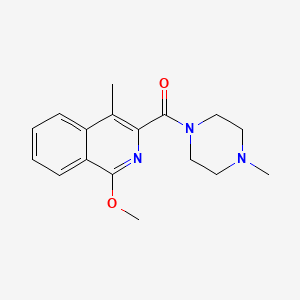
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)

